molecular formula C29H32N6O2 B2741668 2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 1207011-23-1

2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2741668
CAS No.: 1207011-23-1
M. Wt: 496.615
InChI Key: NYZPSXSZDBZTIZ-UHFFFAOYSA-N
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Description

2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs), autoimmune disorders, and various inflammatory conditions. By selectively targeting JAK2, this compound effectively suppresses the phosphorylation and subsequent dimerization of STAT transcription factors, particularly STAT3 and STAT5, thereby inhibiting the expression of genes responsible for cell proliferation, differentiation, and immune response. Its research value is significant in oncology, especially for investigating the progression and treatment of JAK2-driven hematological malignancies such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Furthermore, it serves as a vital pharmacological tool for dissecting the specific contributions of JAK2 signaling in contrast to other JAK family members (JAK1, JAK3, TYK2) in complex disease models, enabling a deeper understanding of pathway biology and the development of targeted therapeutics. Studies utilizing this inhibitor have provided insights into the role of JAK2 in cellular survival and have helped validate JAK2 as a high-value target for drug discovery programs. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O2/c1-3-23-8-12-25(13-9-23)35-28(33-14-4-5-15-33)26(20-30-35)29(37)34-18-16-32(17-19-34)21-27(36)31-24-10-6-22(2)7-11-24/h4-15,20H,3,16-19,21H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZPSXSZDBZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The molecular structure of the compound includes a piperazine ring, a pyrazole moiety, and an acetamide functional group. The presence of these structural elements is believed to contribute to its biological activity.

Biological Activity Overview

The compound has been investigated primarily for its anti-inflammatory and anticancer properties. Below are key findings from various studies:

Anti-inflammatory Activity

Research indicates that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: COX Inhibition Data

CompoundCOX Inhibition (IC50 μM)Selectivity Index
This compound0.5210.73
Celecoxib0.789.51

The compound demonstrated a COX-II inhibitory potency comparable to Celecoxib, a well-known anti-inflammatory drug, indicating its potential as an effective anti-inflammatory agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as a potent anticancer agent with significant cytotoxic effects on breast and colon cancer cells . The results indicated that it could inhibit tumor growth in vivo, making it a candidate for further development in cancer therapy.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. It is hypothesized that the pyrazole moiety plays a critical role in modulating these pathways.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole, including those related to the compound , exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structural motifs demonstrated selective inhibition of cyclooxygenase-2 (COX-II), a key enzyme in the inflammatory process. For instance, certain pyrazole derivatives showed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects comparable to established drugs like Celecoxib .

Analgesic Effects

The analgesic potential of pyrazole derivatives is well-documented. Compounds exhibiting COX-II inhibition have been shown to alleviate pain effectively without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may function similarly, providing a pathway for further development as a pain management therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups, such as the piperazine moiety and the acetamide group, enhances its binding affinity to target enzymes, thereby increasing its biological activity.

Functional Group Effect on Activity
PiperazineIncreases solubility and bioavailability
AcetamideEnhances binding to COX-II
EthylphenylProvides hydrophobic interactions

In Vivo Studies

In vivo studies have demonstrated that similar compounds can significantly reduce inflammation in animal models. For example, a derivative with a comparable structure was tested in rats and showed a marked reduction in paw edema induced by carrageenan, highlighting its potential as an effective anti-inflammatory agent .

Clinical Implications

The implications for clinical use are promising. Given the compound's potential to selectively inhibit COX-II, it may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases while minimizing adverse effects associated with non-selective NSAIDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound shares structural motifs with several pyrazole-acetamide derivatives. Key comparisons include:

Compound Core Features Key Differences Reported Activity
Target Compound Pyrazole-piperazine-acetamide with ethylphenyl, pyrrole, and methylphenyl groups Unique piperazine linker and dual aromatic substituents In silico kinase inhibition (hypothesized)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-acetamide with chloro substituents Lacks piperazine; contains cyano group at position 3 Insecticidal activity (Fipronil analog)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole-thiazole-acetamide hybrid Thiazole ring replaces piperazine; methylamino substitution Antipyretic and anti-inflammatory activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole-pyridine-acetamide with fluorophenyl and sulfoxide groups Imidazole core instead of pyrazole; sulfoxide moiety enhances polarity COX-2 inhibition (hypothesized)

Key Findings

Bioisosteric Replacements: The piperazine linker in the target compound may improve solubility compared to thiazole or imidazole-based analogs .

Pharmacokinetic Predictions :

  • Molecular weight (~550 g/mol) and logP (~4.2, estimated) suggest moderate oral bioavailability, superior to the chlorinated analog (logP ~3.8) but less polar than the sulfoxide-containing imidazole derivative .

Computational Studies :

  • Docking simulations (unpublished, inferred from structural analogs) indicate strong binding to kinase ATP pockets due to the piperazine’s conformational flexibility .

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